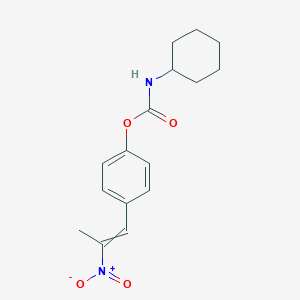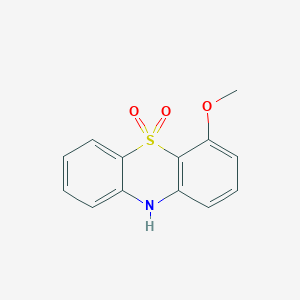
4-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Oxidation reactions: Starting from a phenothiazine derivative, oxidation can introduce the dione functionality.
Methoxylation: Introduction of the methoxy group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous flow reactors: For efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the dione functionality.
Reduction: Reduction reactions can convert the dione to corresponding alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, particularly if it exhibits pharmacological activity similar to other phenothiazines.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Redox activity: Participating in redox reactions that influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antiemetic and antihistamine properties.
Uniqueness
4-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione’s uniqueness lies in its specific structural features, such as the methoxy group and dione functionality, which may confer distinct chemical and biological properties compared to other phenothiazines.
Eigenschaften
CAS-Nummer |
61174-83-2 |
|---|---|
Molekularformel |
C13H11NO3S |
Molekulargewicht |
261.30 g/mol |
IUPAC-Name |
4-methoxy-10H-phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C13H11NO3S/c1-17-11-7-4-6-10-13(11)18(15,16)12-8-3-2-5-9(12)14-10/h2-8,14H,1H3 |
InChI-Schlüssel |
FJDISVRBXSGJOS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1S(=O)(=O)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



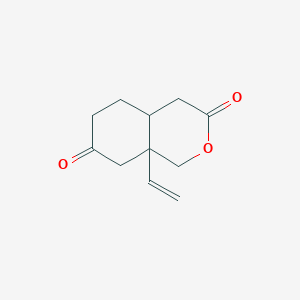
![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)
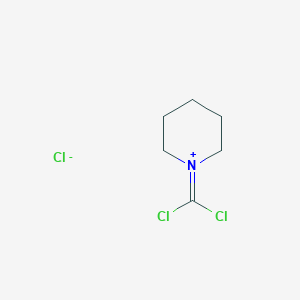
![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)
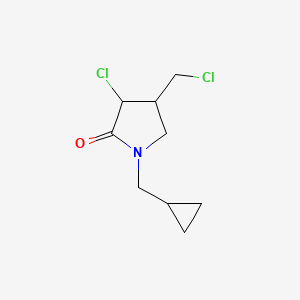

![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)
![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)
![2-(Methoxymethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14597928.png)
![2-{[1-(2-Ethylcyclopentyl)oct-1-EN-3-YL]oxy}oxane](/img/structure/B14597930.png)
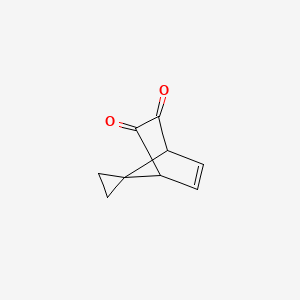
![Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate](/img/structure/B14597933.png)
